2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is an intricate molecule that stands out in the fields of chemistry and pharmacology. It is characterized by its unique fusion of multiple rings and functional groups, providing potential for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step procedures:
Formation of Thiazolo[4,5-d]pyrimidine Core: : This can be achieved by cyclizing appropriate thioamide and amidine precursors under specific conditions.
Introduction of 3,4-Dihydroisoquinoline Moiety: : This step often involves the condensation of the thiazolo[4,5-d]pyrimidine intermediate with an appropriate 3,4-dihydroisoquinoline derivative.
Coupling Reaction: : Finally, the thio compound is coupled with N-(p-tolyl)acetamide under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process must be optimized for cost-efficiency and yield. Key considerations include the selection of solvents, reaction temperature, and purification techniques. Continuous flow chemistry could be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to potentially form sulfoxides or sulfones.
Reduction: : Reaction with reducing agents can affect the isoquinoline ring, yielding dihydro or tetrahydro derivatives.
Substitution: : Nucleophilic substitution reactions, particularly on the aromatic rings or at the thiol group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Alkylating agents, such as alkyl halides, in the presence of a base.
Major Products
The major products vary depending on the reaction type. Oxidation yields sulfoxides or sulfones, reduction can produce more saturated rings, and substitution can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for numerous derivatizations.
Biology
In biology, it may be investigated for its interactions with biological macromolecules, providing insights into potential biochemical pathways and mechanisms.
Medicine
Medically, it could be explored for therapeutic applications, such as in drug design and development. Its structure suggests potential activity against certain molecular targets.
Industry
Industrially, it might serve as an intermediate in the synthesis of various pharmaceuticals or specialty chemicals, showcasing its versatility.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound in biological systems could involve binding to specific receptors or enzymes, altering their activity. The thiazolo[4,5-d]pyrimidine moiety might interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
**2-(3,4-Dihydroisoquinolin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide: A similar compound with slight structural variations.
N-(p-Tolyl)acetamide Derivatives: : Other derivatives of N-(p-tolyl)acetamide with different thiazolo[4,5-d]pyrimidine or isoquinoline substituents.
Highlighting Uniqueness
What sets 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide apart is its specific configuration, which may confer unique biological activity or chemical reactivity, distinguishing it from related compounds.
And there you have it—a detailed dive into the world of this complex compound. Anything else you want to explore?
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS2/c1-15-6-8-18(9-7-15)26-19(29)13-30-22-20-21(24-14-25-22)27-23(31-20)28-11-10-16-4-2-3-5-17(16)12-28/h2-9,14H,10-13H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQAKQZNMFGHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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